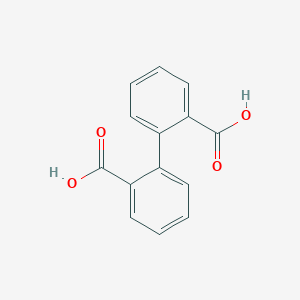








|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([C:16]2[C:17](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:18](O)=[O:19])[C:8](=[CH:12][CH:13]=[CH:14][CH:15]=1)[C:9](O)=[O:10]>C1COCC1>[OH:10][CH2:9][C:8]1[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=1[C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[CH2:18][OH:19] |f:0.1.2.3.4.5|
|


|
Name
|
|
|
Quantity
|
12.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(C(=O)O)=CC=CC1)C=1C(C(=O)O)=CC=CC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
fitted with a condenser, addition funnel, nitrogen inlet, and magnetic stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled with an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
CUSTOM
|
|
Details
|
the flask was removed from the ice bath
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the mixture with an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
water (12.6 ml) was added dropwise
|
|
Type
|
ADDITION
|
|
Details
|
followed by the successive dropwise addition of 15% aqueous sodium hydroxide (12.6 ml) and water (38 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting yellow mixture was warmed to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the solids were separated by vacuum filtration
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was placed on a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
to give 28.60 grams (81% yield) of light brown solid product, melting point 105° to 108° C
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCC1=C(C=CC=C1)C1=C(C=CC=C1)CO
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 81% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |